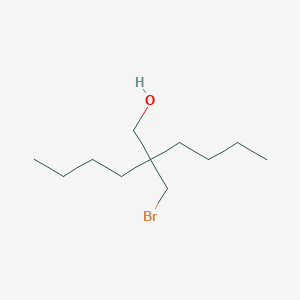

2-(Bromomethyl)-2-butylhexan-1-ol

Description

Significance of Branched Bromoalcohols in Fine Chemical Synthesis

Branched bromoalcohols are valuable intermediates in fine chemical synthesis, a field focused on the production of complex, pure chemical substances in limited quantities. uc.ptethernet.edu.et The utility of these compounds stems from their bifunctional nature. The presence of both a nucleophilic alcohol group (-OH) and an electrophilic carbon-bromine bond (C-Br) allows for a wide range of selective chemical transformations.

Chemists can exploit the differential reactivity of these two groups to build complex molecular architectures in a controlled, stepwise manner. For instance, the alcohol can be protected while the bromide undergoes nucleophilic substitution, or the alcohol can be oxidized to an aldehyde or carboxylic acid, setting the stage for subsequent reactions at the bromine-containing center. This versatility makes them key building blocks for pharmaceuticals, agrochemicals, and specialty materials. rsc.org The branched nature of these molecules can also be crucial for introducing specific three-dimensional structures into a target molecule, which is often essential for biological activity. sci-hub.se

Overview of Key Structural Features and Reactivity Potential of 2-(Bromomethyl)-2-butylhexan-1-ol

The structure of this compound is defined by a central quaternary carbon atom. This carbon is bonded to a butyl group, the rest of the hexanol chain, a hydroxymethyl group (-CH₂OH), and a bromomethyl group (-CH₂Br). This arrangement has profound implications for its chemical behavior.

The compound is a primary alcohol, meaning the hydroxyl group is attached to a carbon that is bonded to only one other carbon atom. This allows it to undergo typical oxidation reactions to form aldehydes or carboxylic acids. However, the bromomethyl group is classified as a neopentyl-type halide. masterorganicchemistry.com Neopentyl structures are notorious in organic chemistry for their extreme steric hindrance. masterorganicchemistry.comnih.gov The bulky butyl groups shield the carbon atom bearing the bromine, making it highly resistant to backside attack by nucleophiles, which is required for a standard bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comnih.gov Studies have shown that neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides in SN2 reactions. masterorganicchemistry.comnih.gov

While SN2 reactions are heavily disfavored, under conditions that promote a unimolecular (SN1) mechanism (typically with a weak nucleophile and heat), the reaction can proceed, but often with rearrangement. nih.govyoutube.commasterorganicchemistry.com The initial formation of a highly unstable primary carbocation would be followed by a rapid rearrangement (a 1,2-methyl or alkyl shift) to form a more stable tertiary carbocation, leading to a rearranged product. youtube.commasterorganicchemistry.com This unique reactivity profile—a readily accessible alcohol and a sterically encumbered but potentially rearrangeable bromide—defines the synthetic potential of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₃BrO | chemicalbook.com |

| Molecular Weight | 251.2 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 294.0 ± 23.0 °C | chemicalbook.com |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 14.71 ± 0.10 | chemicalbook.com |

Current Research Landscape and Emerging Academic Directions for this compound

Specific academic research focusing exclusively on this compound is limited. Its primary role appears to be as a potential building block or intermediate in larger synthetic endeavors. However, the broader field of sterically hindered bromoalcohols and neopentyl systems is an area of active investigation.

Current research often focuses on overcoming the inherent low reactivity of neopentyl halides. For example, studies have explored the kinetics of nucleophilic substitution on neopentyl skeletons, comparing different leaving groups to find more reactive alternatives to bromide, such as triflate. nih.gov Other research endeavors focus on developing new catalytic methods for the formation of C-C and C-heteroatom bonds using sterically hindered precursors, which are traditionally difficult to synthesize and react. sci-hub.se

Emerging directions for a compound like this compound could involve its use in materials science, for example, as a monomer for creating specialty polymers with unique branching and functional handles. Its structure could also be of interest in the synthesis of novel surfactants or lubricants. Further academic exploration would likely involve a detailed study of its reaction kinetics, the development of catalytic systems to selectively activate the C-Br bond without inducing rearrangement, and its application as a key intermediate in the total synthesis of complex natural products or pharmacologically active molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldehyde |

| Bromoalcohol |

| Bromomethyl |

| Butyl |

| Carboxylic acid |

| Hydroxymethyl |

| Neopentyl bromide |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-butylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXFELRSAFJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431869 | |

| Record name | AGN-PC-0MUNA8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174747-95-6 | |

| Record name | AGN-PC-0MUNA8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 2 Butylhexan 1 Ol and Its Analogues

Established Synthetic Pathways to 2-(Bromomethyl)-2-butylhexan-1-ol

The traditional synthesis of this compound often relies on a multi-step approach, beginning with the formation of a suitable precursor, followed by a bromination step.

Bromination Strategies for Branched Primary Alcohols

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For branched primary alcohols like 2-butyl-2-(hydroxymethyl)hexan-1-ol, several reagents can be employed.

Reacting a primary alcohol with hydrogen bromide (HBr) is a standard method for producing bromoalkanes. manac-inc.co.jp The reaction proceeds via nucleophilic attack of the bromide ion on the protonated alcohol, forming an oxonium ion intermediate. manac-inc.co.jp While effective for simple primary alcohols, this method can be complicated by the structural features of branched alcohols.

Alternative brominating agents are often preferred for their milder reaction conditions and higher selectivity. Phosphorus tribromide (PBr₃) is a common choice, operating through an Sₙ2 mechanism that results in the inversion of stereochemistry if a chiral center is present. commonorganicchemistry.com Another widely used method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com This reaction also proceeds via an Sₙ2 pathway. commonorganicchemistry.com Thionyl bromide (SOBr₂) is another potential reagent, though it is more reactive and less commonly used than its chloride counterpart. commonorganicchemistry.com

A patent describes a process for preparing brominated derivatives from primary or secondary alcohols by first reacting the alcohol with thionyl chloride, phosgene, or phosphorus oxychloride, followed by treatment with a brominating agent. google.com This two-step approach may offer advantages in terms of yield and control for certain substrates. google.com

Table 1: Common Bromination Reagents for Primary Alcohols

| Reagent | Mechanism | Key Features |

| Hydrogen Bromide (HBr) | Sₙ2 on protonated alcohol | Standard method, can involve heating. manac-inc.co.jp |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Common, results in stereochemical inversion. commonorganicchemistry.com |

| Appel Reaction (PPh₃/CBr₄) | Sₙ2 | Mild conditions, results in stereochemical inversion. commonorganicchemistry.com |

| Thionyl Bromide (SOBr₂) | Sₙ2 | Highly reactive. commonorganicchemistry.com |

Multi-step Synthesis Approaches to this compound Precursors

The precursor to this compound is the diol, 2-butyl-2-(hydroxymethyl)hexan-1-ol, also known as 2,2-dibutyl-1,3-propanediol. The synthesis of this key intermediate is a critical step. A common strategy involves the dialkylation of an active methylene (B1212753) compound, followed by reduction.

A typical synthesis starts with a malonic ester, such as diethyl malonate. This is sequentially alkylated with two equivalents of a butyl halide (e.g., butyl bromide) in the presence of a base like sodium ethoxide. The resulting 2,2-dibutylmalonic ester is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield 2,2-dibutyl-1,3-propanediol.

A Chinese patent outlines a synthetic method for a related compound, 2-(bromomethyl)-2-butyl hexanoic acid, which involves the reaction of a compound with halobutane under the action of sodium alkoxide, followed by reduction and subsequent reaction with hydrobromic acid. google.com This suggests a similar pathway for the synthesis of the alcohol analogue.

Novel and Green Synthesis Approaches for this compound

Recent research has focused on developing more efficient and environmentally friendly synthetic methods, including one-pot procedures and the use of catalytic systems.

Development of One-Pot Synthetic Procedures for Related Intermediates

One-pot syntheses offer significant advantages by reducing the number of separate reaction and purification steps, saving time, and minimizing waste. For the synthesis of dialkylated malonates, which are precursors to the diol intermediate, one-pot procedures have been developed. These methods can involve the sequential addition of alkylating agents to a malonic acid derivative. lookchem.comresearchgate.net For instance, a simple one-pot method for preparing mixed dialkylated derivatives of Meldrum's acid involves a sequential Knoevenagel condensation, conjugate reduction, and subsequent alkylation. lookchem.comresearchgate.net While not directly for 2,2-dibutyl-1,3-propanediol, these methodologies demonstrate the potential for streamlined syntheses of such intermediates.

A "one-pot method" is also mentioned in a patent for the synthesis of a 2-(bromomethyl)-2-butyl hexanoic acid intermediate, highlighting the industrial interest in such efficient processes. google.com

Catalytic Methodologies for Selective Functionalization

The selective functionalization of diols, such as the precursor 2,2-dibutyl-1,3-propanediol, presents a challenge due to the similar reactivity of the two hydroxyl groups. rsc.orgrsc.orgresearchgate.net Modern catalytic strategies aim to achieve regioselectivity, modifying one hydroxyl group over the other. rsc.org

Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. rsc.orgrsc.orgresearchgate.net Catalysts based on boron, nitrogen, and phosphorus have been developed to achieve selective transformations under mild conditions, avoiding the need for stoichiometric activating agents. rsc.org For example, heterocyclic boronic acid derivatives have shown promise in differentiating between the two hydroxyl groups in a diol during complexation, leading to regioselective functionalization. researchgate.net

Catalysts can also be designed to recognize specific structural motifs within a molecule. nih.gov For instance, a catalyst that selectively functionalizes cis-1,2-diols has been developed, demonstrating the potential for highly specific transformations. nih.gov While 2,2-dibutyl-1,3-propanediol is not a cis-1,2-diol, this principle of catalyst-substrate recognition is broadly applicable.

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of enantiomerically pure compounds is of significant importance, particularly in the pharmaceutical and life sciences fields. While this compound itself is achiral, its precursor, 2,2-disubstituted-1,3-propanediols, can be desymmetrized to create chiral molecules with a quaternary stereocenter.

The desymmetrization of prochiral 2,2-disubstituted-1,3-propanediols is a powerful strategy for accessing chiral building blocks. organic-chemistry.orgthieme-connect.comacs.org This involves the enantioselective functionalization of one of the two identical hydroxyl groups.

Recent advances have seen the development of C₂-symmetric chiral borinic acids that can catalyze the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. organic-chemistry.orgacs.orgresearchgate.net This method has proven effective for a range of substrates, affording chiral diols with high enantioselectivity. organic-chemistry.orgacs.org Mechanistic studies have confirmed the involvement of a tetracoordinate borinate intermediate in the catalytic cycle. organic-chemistry.orgacs.org

Another approach utilizes a catalyst formed from a chiral pyridinebisoxazoline (PyBox) ligand and copper(II) chloride for the asymmetric monobenzylation of 2,2-disubstituted 1,3-diols. thieme-connect.com This protocol provides access to compounds with quaternary stereogenic centers in good yields and high enantioselectivities. thieme-connect.com

Table 2: Catalytic Systems for Asymmetric Desymmetrization of 2,2-Disubstituted-1,3-Propanediols

| Catalyst System | Transformation | Key Features |

| C₂-Symmetric Chiral Borinic Acid | Enantioselective acylation | Provides chiral diols with a quaternary stereocenter in high enantioselectivity. organic-chemistry.orgacs.org |

| Chiral PyBox Ligand/CuCl₂ | Asymmetric monobenzylation | Forms compounds with quaternary stereogenic centers in good yields and high enantioselectivities. thieme-connect.com |

These asymmetric methodologies, while not directly producing chiral this compound, are crucial for the synthesis of its chiral analogues, where one of the hydroxymethyl groups is selectively modified, leading to a chiral product that can then be brominated.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 2 Butylhexan 1 Ol

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group in 2-(bromomethyl)-2-butylhexan-1-ol is a primary alkyl halide. However, it is a neopentyl-type structure, where the carbon bearing the bromine is attached to a quaternary carbon. This structural feature imposes significant steric hindrance, which greatly affects the mechanism and rate of nucleophilic substitution reactions.

SN2 Reaction Pathway:

The bimolecular nucleophilic substitution (SN2) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bulky butyl and hexyl groups, along with the hydroxymethyl group, shield the electrophilic carbon from the approach of a nucleophile. unizin.orglibretexts.org This steric hindrance raises the energy of the transition state, making the SN2 reaction exceptionally slow. spcmc.ac.in Studies on neopentyl bromide, a structurally similar compound, have shown that it reacts approximately 10^5 times slower than other primary alkyl bromides under SN2 conditions. acs.org Therefore, direct displacement of the bromide ion by a nucleophile via an SN2 pathway is expected to be highly unfavorable for this compound.

SN1 Reaction Pathway:

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through the formation of a carbocation intermediate. The departure of the bromide ion from this compound would result in a primary carbocation. doubtnut.com Primary carbocations are inherently unstable due to the lack of stabilizing alkyl groups. While rearrangement to a more stable carbocation is a possibility, the initial formation of the high-energy primary carbocation is a significant kinetic barrier. quora.com Thus, the SN1 pathway is also considered unfavorable under normal conditions.

Potential for Rearrangement:

In the event that a carbocation is formed under forcing conditions (e.g., in the presence of a Lewis acid), a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable secondary or tertiary carbocation, leading to rearranged products. However, the direct substitution without rearrangement is kinetically disfavored. libretexts.org

Table 1: Predicted Reactivity in Nucleophilic Substitution

| Reaction Type | Predicted Rate for this compound | Key Influencing Factor | Expected Outcome |

|---|---|---|---|

| SN2 | Very Slow | Severe steric hindrance from the quaternary center | Little to no reaction under standard conditions |

| SN1 | Very Slow | Instability of the resulting primary carbocation | Little to no reaction; potential for rearrangement if forced |

Reactions Involving the Primary Hydroxyl Group of this compound

The primary hydroxyl group in this compound can undergo typical reactions of alcohols, such as oxidation and esterification, although its reactivity may be tempered by the steric bulk of the adjacent quaternary center.

Oxidation:

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids using various oxidizing agents. libretexts.org For the oxidation of this compound to the corresponding aldehyde, milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be required to prevent over-oxidation. libretexts.org Stronger oxidizing agents, like potassium dichromate in acidic solution under reflux, would likely lead to the formation of the carboxylic acid. chemguide.co.ukyoutube.com The steric hindrance around the alcohol may necessitate longer reaction times or higher temperatures compared to unhindered primary alcohols. ethernet.edu.et

Esterification:

The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Studies on the esterification of neopentyl glycol, a structurally related diol, have shown that high conversions to esters can be achieved, although sometimes requiring elevated temperatures. asianpubs.orgpnu.ac.irfinechem-mirea.ru The Mitsunobu reaction offers an alternative for esterification under milder conditions with inversion of configuration, and it is known to be effective for primary and secondary alcohols. chemistrysteps.com

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromide in the same molecule allows for the possibility of intramolecular reactions.

Intramolecular Williamson Ether Synthesis:

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the bromomethyl carbon to form a cyclic ether. masterorganicchemistry.commasterorganicchemistry.com Given the 1,3-relationship between the hydroxyl and bromomethyl groups, this intramolecular SN2 reaction would lead to the formation of a four-membered oxetane (B1205548) ring. beilstein-journals.org While the formation of five- and six-membered rings is generally more favorable, the synthesis of oxetanes through intramolecular Williamson ether synthesis is a known process. core.ac.uk However, the aforementioned steric hindrance that slows down intermolecular SN2 reactions will also affect the rate of this intramolecular cyclization. spcmc.ac.in

The reaction would likely be in competition with intermolecular reactions, especially at higher concentrations.

Radical Reactions and Degradation Pathways Relevant to Branched Alcohols

Radical Reactions:

The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light or in the presence of radical initiators to form an alkyl radical. acs.orgutdallas.edu This primary radical could then participate in various radical chain reactions, such as addition to alkenes or hydrogen abstraction. The stability of the generated radical and the reaction conditions would dictate the subsequent pathways.

Degradation Pathways:

The photochemical degradation of bromoalkanes can be initiated by the cleavage of the C-Br bond. nih.gov In the environment, microbial degradation of branched alcohols can occur, although they are generally more resistant to biodegradation than their straight-chain counterparts. The degradation pathways often involve initial oxidation of the alcohol to an aldehyde and then a carboxylic acid, which can then be further metabolized. libretexts.org

2 Bromomethyl 2 Butylhexan 1 Ol As a Versatile Synthetic Intermediate

Application in the Synthesis of Pharmaceutical Precursors

The structural attributes of 2-(Bromomethyl)-2-butylhexan-1-ol make it a strategic starting material for the construction of pharmacologically active scaffolds. Its ability to introduce a sterically hindered quaternary center and serve as a precursor to key functional groups is particularly valuable in medicinal chemistry.

Research has identified derivatives of this compound as crucial intermediates in the synthesis of potent bile acid modulators. Specifically, the corresponding carboxylic acid, 2-(bromomethyl)-2-butylhexanoic acid, is a key building block for 1,2,5-benzothiadiazepine derivatives. google.com These derivatives function as inhibitors of the apical sodium-dependent bile acid transporter (ASBT) and may also possess activity against the liver bile acid transporter (LBAT). google.com The inhibition of these transporters is a therapeutic strategy for managing cardiovascular diseases, disorders of fatty acid metabolism and glucose utilization, as well as certain gastrointestinal and liver diseases. google.com

This compound serves as the direct precursor to this key acid intermediate through the oxidation of its primary alcohol function. Furthermore, related structures are employed in the synthesis of novel aminoalkyl benzothiazepine (B8601423) derivatives, which are investigated for their potential in treating conditions such as constipation. google.com The development of these therapeutic agents highlights the utility of the 2,2-dialkyl-bromomethyl scaffold in creating molecules that can effectively modulate biological pathways related to bile acid circulation. nih.govresearchgate.net

Table 1: Pharmaceutical Scaffolds Derived from this compound Precursors

| Heterocyclic Scaffold | Therapeutic Target | Potential Applications |

| 1,2,5-Benzothiadiazepine | Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Cardiovascular diseases, Liver diseases, Metabolic disorders google.com |

| Benzothiazepine | Not specified | Treatment of gastrointestinal motility disorders (e.g., constipation) google.com |

The reactivity of the bromomethyl group is central to the utility of this compound in synthesizing a variety of complex heterocyclic compounds. The carbon-bromine bond is susceptible to nucleophilic substitution by heteroatoms such as nitrogen and sulfur, which is a foundational strategy for ring formation in heterocyclic chemistry.

For instance, the synthesis of the 1,5-benzothiazepine (B1259763) core can be achieved by reacting a compound containing a reactive alkyl halide with 2-aminothiophenol. researchgate.net In this type of reaction, the sulfur atom of the aminothiophenol acts as a nucleophile, displacing the bromide, followed by an intramolecular reaction involving the amino group to complete the seven-membered ring. The bulky butyl and pentyl groups at the C2 position of the starting alcohol would yield a highly substituted benzothiazepine, potentially influencing its pharmacological profile. This general strategy underscores the potential of this compound as a precursor for a diverse range of nitrogen- and sulfur-containing heterocycles. researchgate.netscirp.org

Role in the Construction of Advanced Organic Materials

The dual functionality of this compound provides opportunities for its use as a building block in materials science, particularly in the design of polymers and complex molecular architectures.

As a molecule containing two distinct reactive sites—a hydroxyl group and an alkyl bromide—this compound can be conceptualized as an A-B type monomer. The hydroxyl group can participate in step-growth polymerization reactions, such as esterification or etherification, to form the polymer backbone. For example, it could be used to create polyesters or polyethers.

The key advantage of this monomer is that the bromomethyl group remains intact along the polymer side chain. This pendant alkyl bromide serves as a reactive handle for post-polymerization modification. Subsequent reactions, such as nucleophilic substitution, can be performed on this group to introduce a wide array of functionalities, thereby tailoring the final properties of the material for specific applications like coatings or advanced composites.

The synthesis of macrocycles often relies on bifunctional precursors that can undergo an intramolecular cyclization reaction. Under high-dilution conditions, which favor intramolecular over intermolecular reactions, this compound could theoretically be used to form a macrocyclic ether. Deprotonation of the hydroxyl group to form an alkoxide would create an internal nucleophile that could displace the bromide on the other end of the molecule, forming an oxacycloalkane. The presence of the bulky gem-dialkyl groups would significantly influence the kinetics and thermodynamics of such a cyclization. This approach allows for the construction of complex, shape-persistent macrocycles that are foundational to the field of supramolecular chemistry.

Use in the Synthesis of Specialty Chemicals and Agrochemicals

The combination of a lipophilic dialkyl core and reactive functional groups makes this compound a candidate for the synthesis of specialty chemicals and agrochemical intermediates.

In the field of agrochemicals, molecules containing bromomethyl groups are known intermediates. For example, the fungicide Difenoconazole is synthesized using a dioxolane intermediate that features a bromomethyl group. minalintermediates.com This indicates that the functionality present in this compound is relevant to the construction of biologically active molecules for crop protection.

Furthermore, its structure is conducive to creating specialty surfactants. The long alkyl chains provide hydrophobicity, while the two functional groups can be converted into hydrophilic heads. The hydroxyl group can be ethoxylated or sulfated, and the bromomethyl group can be reacted with a tertiary amine to form a quaternary ammonium (B1175870) salt, a common cationic surfactant headgroup. This amphiphilic nature makes such derivatives potentially useful as emulsifiers, dispersants, or wetting agents in various industrial formulations.

Table 2: Summary of Potential Applications and Synthetic Transformations

| Application Area | Relevant Functional Group(s) | Key Transformation(s) | Resulting Product Class |

| Pharmaceuticals | -CH₂Br, -CH₂OH | Oxidation, Nucleophilic Substitution | Heterocyclic compounds, Bile acid modulators |

| Polymer Science | -CH₂OH, -CH₂Br | Polycondensation, Post-polymerization modification | Functional polymers |

| Macrocycles | -CH₂OH, -CH₂Br | Intramolecular Williamson ether synthesis | Oxacycloalkanes |

| Specialty Chemicals | -CH₂OH, -CH₂Br, Alkyl chains | Quaternization, Ethoxylation, Sulfation | Amphiphilic surfactants |

| Agrochemicals | -CH₂Br | Nucleophilic substitution | Complex organic intermediates |

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromomethyl 2 Butylhexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 2-(Bromomethyl)-2-butylhexan-1-ol.

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their immediate chemical environment. The spectrum would show distinct signals for the protons of the two butyl chains, the bromomethyl group, the hydroxymethyl group, and the hydroxyl proton itself. The integration of these signals would correspond to the number of protons in each group, while the splitting pattern (multiplicity) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: This analysis identifies all non-equivalent carbon atoms in the molecule. For this compound, a specific number of signals corresponding to the unique carbons in the butyl groups, the central quaternary carbon, the bromomethyl carbon, and the hydroxymethyl carbon would be expected.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| -CH₂- (butyl x2) | ~1.2-1.4 | Multiplet |

| -CH₂CH₃ (butyl x2) | ~0.9 | Triplet |

| Quaternary C | - | - |

| -CH₂Br | ~3.5 | Singlet |

| -CH₂OH | ~3.7 | Singlet |

| -OH | Variable | Singlet (broad) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₁H₂₃BrO, with a calculated molar mass of approximately 251.2 g/mol . chembk.com

In a mass spectrum, one of the most telling features for this compound would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 250 and 252). This is the characteristic isotopic signature of a molecule containing a single bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways would likely involve the loss of the bromine atom, the hydroxymethyl group (-CH₂OH), or cleavage of the butyl chains.

Expected Key Fragments in the Mass Spectrum

| Fragment Ion (m/z) | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic 1:1 bromine isotope pattern. |

| [M-Br]⁺ | Loss of the bromine atom. |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| [M-C₄H₉]⁺ | Loss of a butyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the key vibrational modes would be associated with the hydroxyl (-OH), alkane (C-H), carbon-bromine (C-Br), and carbon-oxygen (C-O) bonds. The IR spectrum would be dominated by a strong, broad absorption for the O-H stretch of the alcohol group and sharp absorptions for C-H stretching.

Characteristic Vibrational Frequencies

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkane | C-H stretch | 2850-3000 | Strong |

| Alcohol | C-O stretch | 1000-1260 | Strong |

| Alkyl Halide | C-Br stretch | 500-600 | Medium-Strong |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

Both HPLC and GC are powerful chromatographic techniques used to separate components of a mixture and assess the purity of a compound. The choice between them depends on the compound's volatility and thermal stability. Given its predicted boiling point of over 290°C, both methods could potentially be developed. chembk.com

High-Performance Liquid Chromatography (HPLC): This would likely be the preferred method for purity analysis. A reversed-phase HPLC method would be suitable, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). A detector, like an ultraviolet (UV) detector (if the compound has a chromophore) or a refractive index (RI) detector, would be used. The resulting chromatogram would show a primary peak for this compound, with any smaller peaks indicating impurities.

Gas Chromatography (GC): For GC analysis, the alcohol group might need to be derivatized to increase its volatility and thermal stability. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. A flame ionization detector (FID) would be highly effective for detecting this hydrocarbon-rich molecule. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantification of purity. Some suppliers provide HPLC and other analytical data upon request for this compound. ambeed.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. However, this technique is contingent upon the ability to grow a suitable single crystal of the compound, which is not always feasible.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. If a crystal were to be grown and analyzed, the data would confirm the connectivity established by NMR and provide unparalleled detail about its molecular geometry and intermolecular interactions, such as hydrogen bonding from the alcohol group.

Computational and Theoretical Studies on 2 Bromomethyl 2 Butylhexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu For 2-(Bromomethyl)-2-butylhexan-1-ol, these calculations could offer significant insights into its electronic structure and predict its reactivity. By solving the Schrödinger equation for the molecule, albeit with approximations, researchers can determine various electronic properties.

A primary focus would be the calculation of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can generate an electron density map, illustrating the distribution of electrons across the molecule. This would reveal the electron-rich and electron-deficient regions, which are key to predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, one would expect a high electron density around the oxygen atom of the hydroxyl group and a degree of polarization in the carbon-bromine bond, making the carbon atom electrophilic.

Another valuable output is the electrostatic potential map, which provides a visual representation of the molecule's charge distribution. This can help in understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C, H, O, Br charges | Provides insight into the partial charges on each atom, predicting reactive sites. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and how it interacts with its environment.

A key application of MD for this molecule would be conformational analysis. Due to the presence of several single bonds, this compound can adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity and physical properties. For instance, the relative orientation of the bromomethyl and hydroxyl groups could be critical for intramolecular reactions or specific intermolecular interactions.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can investigate phenomena such as hydrogen bonding. The hydroxyl group of the molecule is capable of acting as both a hydrogen bond donor and acceptor. Understanding the nature and strength of these hydrogen bonds is essential for predicting properties like boiling point, solubility, and its behavior in different solvents.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Studied Phenomenon | Information Gained |

| Conformational Dynamics | Identification of low-energy conformers, rotational barriers around single bonds. |

| Hydrogen Bonding Network | Analysis of the lifetime, geometry, and strength of intermolecular hydrogen bonds. |

| Solvation Structure | Distribution of solvent molecules around the solute, calculation of solvation free energy. |

| Self-Aggregation | Tendency of the molecules to form clusters or aggregates in the liquid phase. |

Reaction Mechanism Elucidation through Computational Modeling

For example, a common reaction for a primary alcohol is oxidation. Computational modeling could be used to study the mechanism of oxidation of the hydroxyl group in this compound to an aldehyde or a carboxylic acid. This would involve calculating the structures and energies of the reactants, products, and any transition states along the reaction coordinate.

Similarly, the presence of a bromine atom suggests that this molecule could undergo nucleophilic substitution reactions. Computational studies could model the reaction with various nucleophiles to determine whether the reaction proceeds via an SN1 or SN2 mechanism. The steric hindrance around the carbon atom bonded to the bromine, due to the bulky butyl and hexyl groups, would be a key factor to investigate.

Table 3: Examples of Reaction Mechanisms Amenable to Computational Study for this compound

| Reaction Type | Computational Investigation |

| Oxidation of the Alcohol | Determination of the reaction pathway and activation energies for different oxidizing agents. |

| Nucleophilic Substitution at the C-Br bond | Comparison of SN1 and SN2 pathways, calculation of reaction barriers. |

| Elimination Reactions | Investigation of the potential for E1 or E2 elimination to form an alkene. |

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be invaluable for the characterization of this compound. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) spectroscopy is a common technique for identifying functional groups. Computational methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This would allow for the assignment of specific vibrational modes to the observed absorption bands, such as the O-H stretch of the alcohol and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of the 1H and 13C nuclei in the molecule. These predicted shifts can be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecular structure.

Table 4: Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Utility |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identification of functional groups (O-H, C-H, C-Br). |

| 1H NMR Spectroscopy | Chemical shifts and coupling constants. | Elucidation of the proton environment and connectivity. |

| 13C NMR Spectroscopy | Chemical shifts. | Determination of the carbon skeleton. |

Broader Implications and Emerging Research Areas

Structure-Activity Relationships in Derivatives of 2-(Bromomethyl)-2-butylhexan-1-ol

The unique architecture of this compound, featuring a neopentyl-like quaternary carbon atom bearing both a hydroxymethyl and a bromomethyl group, provides a versatile scaffold for the synthesis of a diverse array of derivatives. The interplay between the sterically hindered primary alcohol and the reactive primary alkyl bromide functionalities governs the potential biological activities and material properties of these derivatives.

For instance, the introduction of amine functionalities could lead to derivatives with potential antimicrobial or neurological activities, a common feature for many amino alcohols. The length and nature of the alkyl or aryl groups attached to the nitrogen atom would be critical in modulating this activity. Similarly, conversion to thiol or ether derivatives could yield compounds with applications in polymer chemistry or as specialized solvents.

A key aspect of the SAR of these derivatives would be the influence of the sterically hindered core. The two butyl groups and the additional substituent on the quaternary carbon create a crowded environment that can influence reaction rates for the derivatization and also dictate the specific conformations the final molecules can adopt. This steric hindrance can be advantageous in designing molecules with high selectivity for specific biological receptors or in creating materials with unique thermal or mechanical properties.

Future research in this area would benefit from the systematic synthesis of a library of derivatives of this compound and their subsequent screening for various biological activities or material properties. Computational modeling and quantitative structure-activity relationship (QSAR) studies could then be employed to build predictive models that correlate specific structural features with observed activities, accelerating the discovery of novel and useful compounds.

Sustainable Chemistry and Green Synthesis Perspectives for this compound Production

The growing emphasis on sustainable and green chemistry principles is driving the development of more environmentally benign methods for the synthesis of chemical compounds. nih.gov The production of this compound and similar haloalkanes and alcohols can be evaluated through this lens, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. rsc.org

Traditional methods for the synthesis of haloalkanes often involve the use of harsh and toxic reagents. nih.gov For instance, the conversion of alcohols to bromides might employ reagents like phosphorus tribromide or hydrobromic acid under forcing conditions. Green chemistry seeks to replace these with more sustainable alternatives. One promising approach is the use of ionic liquids as catalysts or reaction media for the conversion of alcohols to haloalkanes using hydrogen halides. royalsocietypublishing.org This can lead to cleaner reactions with easier product separation and catalyst recycling.

The synthesis of the parent alcohol, 2-butyl-2-(hydroxymethyl)hexane-1-ol, also presents opportunities for green innovation. The construction of the sterically hindered quaternary carbon center is a key challenge. jlu.edu.cn Modern synthetic methods that focus on atom economy, such as catalytic C-H activation or multi-component reactions, could offer more sustainable routes compared to traditional multi-step sequences that often involve protecting groups and generate significant waste.

Biocatalysis, the use of enzymes to perform chemical transformations, is another cornerstone of green chemistry that could be applied to the synthesis of this compound. mdpi.com For example, lipases could be used for the enantioselective acylation of a precursor diol, allowing for the synthesis of enantiomerically pure versions of the final product. While direct enzymatic bromination of such a sterically hindered alcohol is not yet a well-established technology, the development of novel enzymes for this purpose is an active area of research.

Advanced Applications in Catalysis and Reaction Engineering

The bifunctional nature and sterically hindered structure of this compound make it an intriguing candidate for applications in catalysis and reaction engineering. The hydroxyl group can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin, creating a heterogeneous catalyst. The bromomethyl group can then be further functionalized to introduce a catalytically active moiety.

For example, the bromomethyl group could be converted to a phosphine (B1218219) ligand for use in transition-metal catalysis or an N-heterocyclic carbene precursor. The steric bulk provided by the butyl groups could influence the selectivity of the catalytic reactions, potentially leading to novel outcomes in asymmetric synthesis or polymerization. diva-portal.org

In reaction engineering, this compound and its derivatives could find use as phase-transfer catalysts. The lipophilic butyl chains would provide solubility in organic phases, while a polar functional group introduced at the bromomethyl position could interact with reactants in an aqueous phase, facilitating reactions between immiscible reactants.

Furthermore, the unique physical properties of long-chain, functionalized alcohols can be exploited in reaction design. For instance, they can act as co-solvents or surfactants to enhance the rate and selectivity of certain reactions. acs.org The specific architecture of this compound, with its combination of a polar head group and bulky, non-polar side chains, could lead to interesting self-assembly behavior in solution, creating micro-environments that can influence reaction pathways.

While specific catalytic applications of this compound are not yet widely reported, the fundamental properties of the molecule suggest a rich area for future research. The development of novel catalysts based on this scaffold could lead to new and more efficient chemical transformations.

Q & A

(Basic) What are the critical safety protocols for handling 2-(Bromomethyl)-2-butylhexan-1-ol in laboratory settings?

Answer:

When handling this compound, prioritize:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), safety goggles, and lab coats. Inspect gloves for integrity before use .

- Ventilation: Conduct experiments in a fume hood with a face velocity ≥100 feet/minute to minimize inhalation risks .

- First Aid:

- Skin contact: Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .

- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

- Ingestion: Rinse mouth (if conscious) and seek medical attention .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) What synthetic strategies are effective for preparing this compound, and how can side reactions be mitigated?

Answer:

Synthetic Routes:

- Bromination of Precursors: Use N-bromosuccinimide (NBS) or HBr in the presence of a radical initiator (e.g., AIBN) to selectively brominate the methyl group of 2-butylhexan-1-ol derivatives .

- Grignard Reaction: React brominated intermediates with carbonyl compounds under anhydrous conditions, followed by careful quenching .

Yield Optimization:

- Temperature Control: Maintain low temperatures (−78°C) during bromination to suppress polybromination .

- Purification: Use column chromatography (pentane/diethyl ether gradients) to isolate the product from unreacted starting materials and dimers .

Side Reactions:

- Elimination: Avoid prolonged exposure to heat or bases to prevent formation of alkene byproducts.

- Hydrolysis: Store intermediates under inert atmosphere (N₂/Ar) to minimize moisture-induced degradation .

(Advanced) How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Answer:

- ¹H-NMR:

- Bromomethyl Group: Look for a singlet at δ 3.2–3.5 ppm (CH₂Br).

- Hydroxyl Proton: A broad peak at δ 1.5–2.0 ppm (exchange with D₂O confirms –OH presence) .

- ¹³C-NMR:

- Quaternary carbons adjacent to Br appear at δ 30–35 ppm.

- The –CH₂Br signal is typically δ 35–40 ppm .

- IR Spectroscopy:

- O–H stretch at 3400–3200 cm⁻¹.

- C–Br vibration at 550–650 cm⁻¹ .

Purity Assessment:

- GC-MS: Monitor for peaks corresponding to dimers or dehydration products (e.g., m/z 180–200).

- TLC: Use silica gel with hexane/ethyl acetate (4:1); Rf ≈ 0.24 .

(Basic) What storage conditions are recommended to preserve the stability of this compound?

Answer:

- Temperature: Store at 2–8°C in a dark, cool environment to prevent thermal decomposition .

- Container: Use amber glass bottles with PTFE-lined caps to avoid light exposure and moisture ingress .

- Inert Atmosphere: Purge storage vessels with argon to minimize oxidative degradation .

- Shelf Life: Monitor for discoloration (yellowing indicates decomposition) and re-test purity every 6 months .

(Advanced) How does the bromomethyl group influence the reactivity of 2-butylhexan-1-ol derivatives in nucleophilic substitutions?

Answer:

- Enhanced Electrophilicity: The bromomethyl group acts as a strong leaving group, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols) .

- Steric Effects: The bulky 2-butylhexane backbone may slow bimolecular reactions; use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Competing Pathways:

- Elimination: Dominant under basic conditions (e.g., NaOH/ethanol); mitigate by using mild bases (e.g., K₂CO₃) .

- Rearrangement: Monitor for Wagner-Meerwein shifts in acidic media; control via pH buffering .

Example Application:

- Polymer Functionalization: Incorporate into polymers via nucleophilic substitution to introduce hydroxyl groups for crosslinking .

(Advanced) What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

Answer:

- Challenge 1: Co-elution in HPLC

- Solution: Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to separate brominated byproducts .

- Challenge 2: Low Volatility for GC

- Solution: Derivatize with BSTFA to form trimethylsilyl ethers, enhancing volatility .

- Challenge 3: Matrix Interference in NMR

- Solution: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.